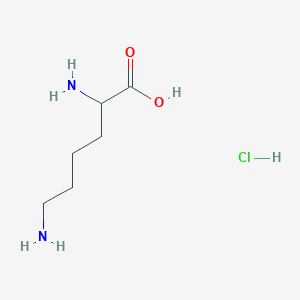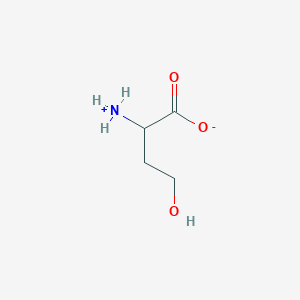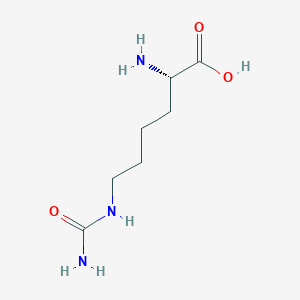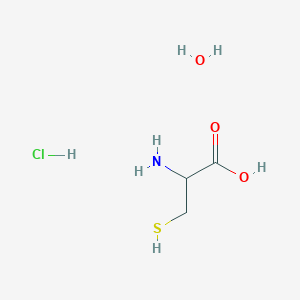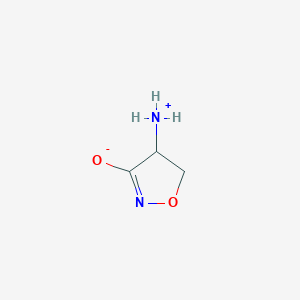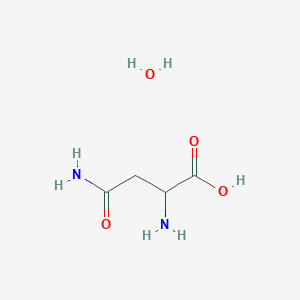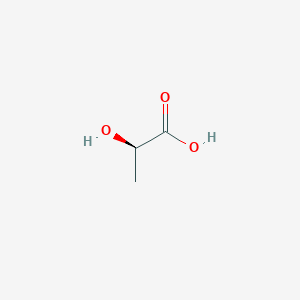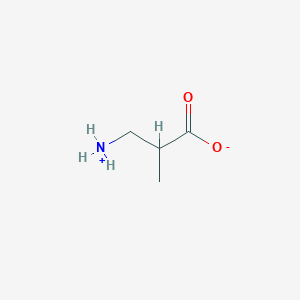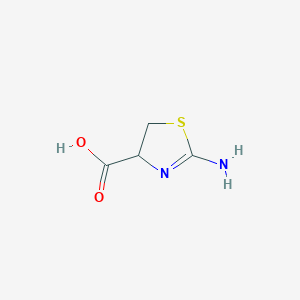
2-Amino-4,5-dihydrothiazole-4-carboxylic acid
Overview
Description
2-Amino-4,5-dihydrothiazole-4-carboxylic acid is an organic compound with the molecular formula C4H6N2O2S. It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its significant role as an intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-thiazoline-4-carboxylic acid (ATCA) is cyanide , a toxic chemical that can cause cellular hypoxia and cytotoxic anoxia . ATCA is a metabolite of cyanide and can be used to verify cyanide exposure .
Mode of Action
ATCA is produced as a result of the condensation of cysteine and cyanide . It acts as a biomarker for cyanide poisoning, indicating the presence and quantity of cyanide in the body .
Biochemical Pathways
ATCA is involved in the metabolic pathway related to cyanide detoxification. When cyanide is present in the body, it is enzymatically converted to thiocyanate (SCN−). ATCA concentrations rise following this conversion, particularly in response to significant cyanide exposure .
Result of Action
The presence of ATCA in the blood can be used to verify cyanide exposure shortly after it occurs . This is particularly useful because cyanide itself is volatile and reactive, leading to a short half-life .
Action Environment
The action of ATCA is influenced by the presence of cyanide in the body. Its production and concentration levels are directly related to the level of cyanide exposure . Environmental factors that increase cyanide exposure would therefore also increase ATCA production.
Biochemical Analysis
Biochemical Properties
The primary function of 2-Amino-2-thiazoline-4-carboxylic acid lies in its inhibitory properties towards enzymes and proteins . By selectively binding to the active site of these biomolecules, 2-Amino-2-thiazoline-4-carboxylic acid effectively impedes their normal functionality .
Cellular Effects
Cyanide causes toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death . 2-Amino-2-thiazoline-4-carboxylic acid, as a biomarker for cyanide exposure, can be used to verify cyanide exposure .
Molecular Mechanism
2-Amino-2-thiazoline-4-carboxylic acid exerts its effects at the molecular level through its binding interactions with biomolecules. It selectively binds to the active site of enzymes and proteins, thereby inhibiting their normal functionality .
Temporal Effects in Laboratory Settings
2-Amino-2-thiazoline-4-carboxylic acid is a promising marker to assess cyanide exposure due to several advantages such as stability in biological matrices, consistent recovery, and relatively small endogenous concentrations . The levels of 2-Amino-2-thiazoline-4-carboxylic acid in plasma of smoking volunteers were found to be significantly higher than that of non-smoking volunteers .
Dosage Effects in Animal Models
In a toxicokinetics study performed in three animal models: rats, rabbits, and swine, concentrations of 2-Amino-2-thiazoline-4-carboxylic acid did not rise significantly above the baseline in the rat model, but rose quickly in rabbits and swine and then fell rapidly .
Metabolic Pathways
2-Amino-2-thiazoline-4-carboxylic acid is an intermediate in the industrial synthesis of L-cysteine, an amino acid . It is produced by the reaction of methyl chloroacrylate with thiourea .
Transport and Distribution
It is known that 2-Amino-2-thiazoline-4-carboxylic acid is excreted mainly in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,5-dihydrothiazole-4-carboxylic acid involves the reaction of methyl chloroacrylate with thiourea . Another method includes the reaction of oxazoline with dichloromethane to obtain 2-chloro-2-thiazoline, which is then reacted with carbamic acid to produce the target compound .
Industrial Production Methods
In industrial settings, the compound can be produced by reacting methyl chloroacrylate with thiourea under controlled conditions. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dihydrothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-Amino-4,5-dihydrothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazoline-4-carboxylic acid: This compound is structurally similar and shares some chemical properties with 2-Amino-4,5-dihydrothiazole-4-carboxylic acid.
2-Acetyl-2-thiazoline: Another related compound with similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which allows it to participate in a unique set of chemical reactions and interact with particular biological targets. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .
Properties
IUPAC Name |
2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXSBIFWDAFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024510 | |
| Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-2-thiazoline-4-carboxylic acid is a white powder. (NTP, 1992) | |
| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 5 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2150-55-2 | |
| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminothiazoline-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-delta(2)-thiazoline-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2150-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,5-dihydrothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminothiazoline-4-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48431VN59G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
428 °F (Decomposes) (NTP, 1992) | |
| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ATCA serves as a promising biomarker for cyanide exposure due to its advantages over direct cyanide measurement and other biomarkers. ATCA exhibits stability in biological matrices, consistent recovery during analysis, and relatively low endogenous concentrations. [, , ] These characteristics make it a valuable tool for evaluating past cyanide exposure. []
A: Studies reveal significantly higher ATCA levels in the plasma of smokers compared to non-smokers. This difference is attributed to the presence of cyanide in cigarette smoke, leading to elevated ATCA production as a metabolite. [, ]
A: Research indicates that ATCA can be detected in various biofluids, including plasma, urine, and saliva. Notably, plasma ATCA demonstrates particular promise as a sensitive and reliable biomarker for both chronic low-level and acute cyanide exposure. [, ]
A: ATCA (C4H6N2O2S) has a molecular weight of 146.19 g/mol. While spectroscopic data is not extensively provided in the provided research, the zwitterionic nature of the molecule and its amino-imino tautomerism has been confirmed through crystal structure analysis. []
A: PB-SCN represents another potential marker for cyanide exposure. Formed through the reaction of cyanide with sulfur donors in proteins, PB-SCN exhibits stability in biological systems, suggesting its potential value in assessing both chronic and acute cyanide exposure. []
A: Following acute cyanide poisoning in rats, plasma cyanide levels peak rapidly and decline quickly. Thiocyanate concentrations rise gradually, reflecting cyanide's enzymatic conversion. Notably, ATCA exhibits a distinct pattern, with plasma and urine concentrations remaining elevated for a longer duration (up to 24 hours), highlighting its utility in diagnosing cyanide poisoning. []
A: An efficient one-pot synthesis of ATCA starts with 2,3-dichloropropionic acid. The process involves reacting it with sodium hydroxide, followed by the addition of concentrated hydrochloric acid and thiourea, and finally, treatment with sodium carbonate. This simplified approach improves the yield significantly compared to traditional multi-step methods. [, ]
A: Yes, researchers have identified microorganisms, particularly Pseudomonas sp., capable of converting DL-ATC to L-cysteine using intracellular enzymes. This approach holds promise as a cost-effective and environmentally friendly method for L-cysteine production. [, , , ]
A: Immobilization of enzymes involved in the bioconversion of DL-ATC to L-cysteine offers advantages such as enhanced enzyme stability, reusability, and ease of separation from the reaction mixture, contributing to a more efficient and economically viable process. []
A: Allyl isothiocyanate causes oxidative scission of the disulfide bond in cystine, ultimately leading to the formation of ATCA, 2-allylamino-2-thiazoline-4-carboxylic acid, and 3(3H)-allyl-5,6-dihydro-5-amino-2(2#)-thioxo-l,3-thiazin-4-one. This interaction demonstrates the potential of isothiocyanates to cleave disulfide bonds in various molecules, including peptides like oxidized glutathione and insulin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



